Isofutoquinol B
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Overview
Description
Isofutoquinol B is a lignan, a type of phenylpropanoid compound, found in certain plant species. Lignans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and promising bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isofutoquinol B typically involves multiple steps, starting from simpler phenolic compounds. One common synthetic route includes the oxidative coupling of phenolic precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as copper or iron salts, and the reactions are carried out in organic solvents like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or synthetic production using optimized reaction conditions. The extraction process includes solvent extraction, purification through chromatography, and crystallization. For synthetic production, the process is scaled up using industrial reactors, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Isofutoquinol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .
Scientific Research Applications
Isofutoquinol B has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: this compound is studied for its role in plant metabolism and defense mechanisms.
Medicine: Research has shown potential anti-inflammatory, antioxidant, and anticancer properties of this compound.
Industry: It is used in the development of natural product-based pharmaceuticals and as a bioactive compound in nutraceuticals
Mechanism of Action
The mechanism of action of Isofutoquinol B involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Isofutoquinol B is compared with other lignans and phenylpropanoid compounds:
Similar Compounds: Isofutoquinol A, Futoquinol, and Isodihydrofutoquinol A and B.
Properties
CAS No. |
62532-61-0 |
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Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(Z)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9- |
InChI Key |
AOZTYYBGNNXAOI-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=C/C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC |
Origin of Product |
United States |
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